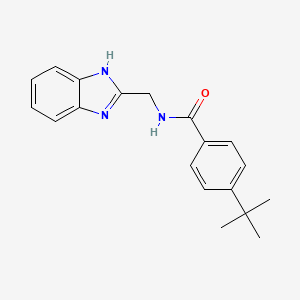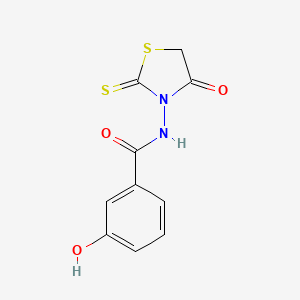
2,2'-Dimethyl-5,5'-bis(2-pyridinyl)-3,3'-biisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine: is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two isoxazolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine typically involves the following steps:
Formation of Isoxazolidine Rings: The initial step involves the formation of isoxazolidine rings through a [3+2] cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups at the 2,2’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced isoxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. This interaction is mediated by the pyridine and isoxazolidine rings, which provide multiple binding sites for coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazole: Similar structure but with isoxazole rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biimidazolidine: Contains imidazolidine rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazoline: Features isoxazoline rings instead of isoxazolidine rings.
Uniqueness
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine is unique due to its combination of pyridine and isoxazolidine rings, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C18H22N4O2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
2-methyl-3-(2-methyl-5-pyridin-2-yl-1,2-oxazolidin-3-yl)-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C18H22N4O2/c1-21-15(11-17(23-21)13-7-3-5-9-19-13)16-12-18(24-22(16)2)14-8-4-6-10-20-14/h3-10,15-18H,11-12H2,1-2H3 |
Clé InChI |
XMGVSBZNCGEFPA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(O1)C2=CC=CC=N2)C3CC(ON3C)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12138051.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)

![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)

![3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138079.png)

![N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138099.png)

![9-Bromo-5-(4-tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138108.png)
![(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12138112.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B12138114.png)

